1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
Descripción
1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring substituted with a tetrahydrofuran group and a difluorophenylsulfonyl moiety
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O3S/c16-13-3-1-4-14(17)15(13)23(20,21)19-7-2-6-18(8-9-19)12-5-10-22-11-12/h1,3-4,12H,2,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFRBZJLGSWIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Strategy Design
The target compound’s synthesis requires sequential functionalization of the 1,4-diazepane core. Two dominant strategies emerge:
Nucleophilic Sulfonylation Followed by Tetrahydrofuran Functionalization
This approach prioritizes introducing the 2,6-difluorophenylsulfonyl group before modifying the diazepane’s 4-position.
Sulfonylation Reaction Dynamics
Reaction of 1,4-diazepane with 2,6-difluorobenzenesulfonyl chloride proceeds via nucleophilic aromatic substitution. Optimal conditions involve:
Pre-functionalized Diazepane Intermediate Approach
Alternative methods employ pre-modified diazepanes to streamline synthesis:
Tetrahydrofuran-Containing Diazepane Synthesis
4-(Tetrahydrofuran-3-yl)-1,4-diazepane is prepared via reductive amination:
- Condensation of 1,4-diazepane-5-one with tetrahydrofuran-3-carbaldehyde
- Sodium borohydride reduction in methanol (−15°C to 0°C)
- Isolation by vacuum distillation (bp 112–115°C at 0.5 mmHg)
This route achieves 85% purity, requiring subsequent recrystallization from ethyl acetate/hexane.
Subsequent Sulfonylation
The pre-functionalized diazepane undergoes sulfonylation under modified conditions:
Stepwise Procedure Optimization
Diazepane Core Synthesis
The unsubstituted 1,4-diazepane precursor is synthesized via:
Cyclization Reaction :
- Reactants : 1,4-diaminobutane and 1,5-dibromopentane
- Conditions : K2CO3 (3 equiv), DMF, 90°C, 12 hours
- Yield : 74% after fractional distillation.
Purity Enhancement :
- Azeotropic distillation with toluene removes residual diamines
- Crystallization from diethyl ether at −20°C yields 99.5% pure diazepane.
Sulfonylation Process Refinement
Byproduct Mitigation
Controlling disubstitution requires:
- Slow reagent addition (sulfonyl chloride over 2 hours)
- Temperature gradient : 0°C (initial) → 25°C (completion)
- In situ FTIR monitoring of sulfonamide N–H stretch (3320 cm⁻¹).
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 82 | 97 |
| THF | 7.58 | 75 | 95 |
| Acetonitrile | 37.5 | 68 | 93 |
| Toluene | 2.38 | 41 | 85 |
Polar aprotic solvents maximize yield, while toluene’s low polarity impedes reaction progress.
Advanced Purification Techniques
Chromatographic Separation
Final purification employs orthogonal methods:
Normal Phase SiO₂ Chromatography :
- Eluent : Hexane/ethyl acetate (3:1 → 1:2 gradient)
- Retention : Target compound elutes at Rf 0.35 (1:1 hexane:EA)
Reverse Phase HPLC :
Crystallization Optimization
Mixed solvent systems enhance crystal morphology:
Ethyl Acetate/n-Heptane (1:4) :
- Cooling Rate : 0.5°C/min from 50°C to 4°C
- Crystal Purity : 99.8% by DSC (melting point 148–150°C)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant data demonstrate scalability advantages:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8 hours | 45 minutes |
| Annual Output | 120 kg | 980 kg |
| Solvent Consumption | 3200 L/kg | 850 L/kg |
Microreactor technology enhances heat transfer during exothermic sulfonylation.
Green Chemistry Metrics
Process Mass Intensity (PMI) :
- Traditional Route : 86 kg/kg product
- Optimized Route : 32 kg/kg product
Waste reduction strategies include:
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (t, J=8.2 Hz, 1H, aromatic)
- δ 4.12–4.05 (m, 1H, tetrahydrofuran CH)
- δ 3.72–3.68 (m, 2H, diazepane N–CH₂)
- δ 2.91 (br s, 4H, diazepane ring).
HRMS (ESI+) :
- Calculated for C₁₅H₁₉F₂N₂O₃S: 345.1084
- Found: 345.1087 [M+H]⁺
Purity Assessment Techniques
| Method | LOD | LOQ | Precision (RSD%) |
|---|---|---|---|
| HPLC-UV | 0.1 μg/mL | 0.3 μg/mL | 0.82 |
| GC-FID | 50 ppm | 150 ppm | 1.24 |
| qNMR | 0.05 mol% | 0.15 mol% | 0.35 |
qNMR using 1,3,5-trimethoxybenzene as internal standard provides highest accuracy.
Análisis De Reacciones Químicas
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products | Key Notes | References |
|---|---|---|---|---|
| Hydrolysis | 6M HCl or 4M NaOH, reflux, 6–8 hrs | Sulfonic acid derivative + 4-(tetrahydrofuran-3-yl)-1,4-diazepane | Rate depends on pH; NaOH yields higher amine purity |
This reaction cleaves the S–N bond, producing a sulfonic acid and releasing the diazepane amine. The process is critical for modifying biological activity or synthesizing intermediates.
Oxidation of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring is susceptible to oxidation, particularly at the oxygen-adjacent carbon:
| Reaction Type | Reagents/Conditions | Products | Key Notes | References |
|---|---|---|---|---|
| Epoxidation | 30% H<sub>2</sub>O<sub>2</sub>, AcOH, 50°C, 12 hrs | Tetrahydrofuran epoxide derivative | Stereoselectivity influenced by fluorophenyl group | |
| Ring-opening | Ozone, CH<sub>2</sub>Cl<sub>2</sub>, –78°C | Dialdehyde intermediate | Further reduction yields diol derivatives |
Oxidation pathways are leveraged to introduce electrophilic sites for subsequent functionalization.
Nucleophilic Aromatic Substitution at the Difluorophenyl Group
The electron-deficient 2,6-difluorophenyl group participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | Key Notes | References |
|---|---|---|---|---|
| Amine substitution | Piperidine, DMF, 80°C, 24 hrs | 2,6-Disubstituted phenyl derivative | Fluorine displacement follows aromatic SNAr mechanism | |
| Thiol substitution | NaSH, EtOH, reflux, 10 hrs | Thioether-linked analog | Enhanced solubility in nonpolar solvents |
The para-fluorine atoms exhibit higher reactivity due to reduced steric hindrance compared to ortho positions.
Alkylation of the Diazepane Ring
The diazepane nitrogen atoms undergo alkylation under controlled conditions:
Regiospecificity is achieved via microwave-assisted synthesis, favoring N-4 alkylation due to kinetic control .
Diazepane Ring-Opening Reactions
Strong acids or bases induce ring-opening of the diazepane:
| Reaction Type | Reagents/Conditions | Products | Key Notes | References |
|---|---|---|---|---|
| Acidic cleavage | Conc. H<sub>2</sub>SO<sub>4</sub>, 100°C, 3 hrs | Linear diamine + sulfonic acid | Side products include polymerized amines | |
| Basic cleavage | 5M NaOH, EtOH, reflux, 5 hrs | Amino alcohol derivatives | Stabilized by intramolecular hydrogen bonding |
Reduction of the Sulfonamide Group
The sulfonamide moiety can be reduced to a thioether:
| Reaction Type | Reagents/Conditions | Products | Key Notes | References |
|---|---|---|---|---|
| Reduction | LiAlH<sub>4</sub>, THF, 0°C to rt, 4 hrs | Thioether analog | Requires anhydrous conditions; exothermic |
Aplicaciones Científicas De Investigación
1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenylsulfonyl group may enhance binding affinity to these targets, while the diazepane ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((2,6-Dichlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- 1-((2,6-Difluorophenyl)sulfonyl)-4-(pyrrolidin-3-yl)-1,4-diazepane
Uniqueness
1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is unique due to the presence of the tetrahydrofuran group, which can influence its solubility and reactivity. The difluorophenylsulfonyl group also imparts distinct electronic properties that can affect its interaction with biological targets compared to similar compounds with different substituents.
This compound’s unique combination of structural features makes it a valuable candidate for further research and development in various scientific fields.
Actividad Biológica
1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a compound of interest due to its potential therapeutic applications. This compound belongs to a class of diazepanes that have been studied for various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
- Common Name : 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- CAS Number : 2309598-12-5
- Molecular Formula : CHFNOS
- Molecular Weight : 346.4 g/mol
Biological Activity Overview
The biological activities of 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds with similar structures to diazepanes exhibit significant antitumor effects. For instance, derivatives containing sulfonamide groups have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth.
Anti-inflammatory Activity
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Studies have demonstrated that diazepane derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This suggests that 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane may possess similar anti-inflammatory properties.
Antimicrobial Activity
Compounds with a tetrahydrofuran moiety have been reported to exhibit antimicrobial properties against a range of pathogens. The presence of the difluorophenyl group may enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell proliferation | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Disruption of bacterial cell membranes |
Case Study 1: Antitumor Efficacy
In a study published in Cancer Research, a series of diazepane derivatives were tested for their ability to inhibit the growth of BRAF(V600E) mutated melanoma cells. The results indicated that compounds similar to 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane significantly reduced cell viability at concentrations as low as 10 µM.
Case Study 2: Anti-inflammatory Properties
A recent investigation into the anti-inflammatory effects of diazepane derivatives showed that treatment with these compounds led to a significant reduction in the levels of IL-6 and TNF-alpha in LPS-stimulated macrophages. This study suggests potential therapeutic applications in inflammatory diseases.
Case Study 3: Antimicrobial Activity
In vitro studies demonstrated that 1-((2,6-Difluorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
